Product packaging for 2,4-Dibromo-3-fluorobenzoic acid(Cat. No.:CAS No. 1805122-82-0)

2,4-Dibromo-3-fluorobenzoic acid

Cat. No.: B1410840
CAS No.: 1805122-82-0
M. Wt: 297.9 g/mol
InChI Key: GWZZRCMWJPCRKP-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluorobenzoic acid is a fluorinated aromatic compound that serves as a valuable synthetic intermediate in advanced chemical research and development. The strategic placement of bromine and fluorine atoms on the benzoic acid scaffold makes it a particularly versatile building block for constructing complex molecules . The bromine atoms act as excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds . Simultaneously, the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical factors in the design of active ingredients . This multi-functional profile makes this compound highly relevant in discovering novel active pharmaceutical ingredients (APIs) for various therapeutic areas and in developing new agrochemicals like herbicides and fungicides . Researchers utilize this compound as a key precursor in synthesizing more complex structures, including fluoroquinolone antibiotics and other fluorinated target molecules . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2FO2 B1410840 2,4-Dibromo-3-fluorobenzoic acid CAS No. 1805122-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZZRCMWJPCRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Studies of Dibromofluorobenzoic Acids

Role as a Building Block in Medicinal Chemistry

While fluorinated and brominated benzoic acid derivatives are known to be precursors for various biologically active molecules, there are no specific examples of 2,4-Dibromo-3-fluorobenzoic acid being utilized in the synthesis of pharmaceutical compounds reported in the public domain.

Use in Agrochemical Research

Patents for agrochemicals, such as insecticides, sometimes utilize halogenated aromatic compounds. google.com However, a direct link to the use of this compound as an intermediate in the development of new agrochemicals has not been found.

Potential Applications in Advanced Materials Production

The incorporation of halogenated aromatic compounds can influence the properties of polymers and liquid crystals. Despite this, there is no specific research available that explores the use of 2,4-Dibromo-3-fluorobenzoic acid in the production of advanced materials.

Future Research Directions and Perspectives for 2,4 Dibromo 3 Fluorobenzoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Regio- and Chemoselectivity

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 2,4-Dibromo-3-fluorobenzoic acid and its derivatives will likely focus on sustainable approaches that offer high degrees of regioselectivity and chemoselectivity. Key areas of exploration include:

C-H Functionalization: Directing group-assisted C-H activation has emerged as a powerful tool for the selective functionalization of aromatic rings. Investigating novel directing groups and transition-metal catalysts could lead to more efficient and atom-economical syntheses of polysubstituted benzoic acids, potentially streamlining the introduction of the bromo and fluoro substituents.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. Developing flow-based processes for the halogenation of benzoic acid precursors could lead to higher yields, reduced reaction times, and minimized waste generation.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering unparalleled selectivity under mild reaction conditions. ucl.ac.ukucl.ac.uk Future research could explore the potential of engineered halogenases or other enzymes for the selective bromination and fluorination of benzoic acid derivatives, providing a green alternative to traditional chemical methods.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has enabled a wide range of novel transformations. acs.org Exploring photoredox-catalyzed halogenation reactions could provide new pathways to this compound and its analogues under mild and sustainable conditions. acs.org

Synthetic StrategyPotential Advantages
C-H FunctionalizationHigh regioselectivity, atom economy
Flow ChemistryImproved safety, scalability, and control
BiocatalysisHigh selectivity, mild reaction conditions, sustainability
Photoredox CatalysisMild reaction conditions, novel reactivity

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The unique arrangement of substituents in this compound suggests a rich and largely unexplored reactivity landscape. Future investigations will likely focus on uncovering novel transformation pathways that leverage the distinct electronic and steric environment of the aromatic ring. Potential areas of research include:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-F bonds, as well as the ortho and para C-Br bonds, presents opportunities for selective functionalization. Research into developing highly selective catalytic systems for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions will be crucial for the modular synthesis of complex derivatives.

Dehalogenation Strategies: Selective dehalogenation can provide access to a range of partially halogenated benzoic acids. Exploring novel catalytic systems for reductive dehalogenation, including electrochemical and photochemical methods, could offer precise control over the final substitution pattern.

Ring-Distortion Chemistry: The steric strain imposed by the adjacent bromo and fluoro substituents could be exploited to induce unusual reactivity, such as benzyne (B1209423) formation or other ring-distortion pathways, leading to the synthesis of novel carbocyclic and heterocyclic scaffolds.

Advanced Mechanistic Studies and Catalytic Applications in Organic Synthesis

A deep understanding of reaction mechanisms is paramount for the development of new and improved synthetic methods. Future research should focus on detailed mechanistic studies of reactions involving this compound to guide the design of more efficient catalysts and reaction conditions.

Kinetic and Spectroscopic Studies: In-depth kinetic analysis, coupled with in-situ spectroscopic techniques such as NMR and IR, can provide valuable insights into reaction intermediates, transition states, and the role of catalysts.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the effect of substituents on reactivity. mit.edu These theoretical studies can complement experimental work and accelerate the discovery of new catalytic systems.

Development of Novel Catalysts: The insights gained from mechanistic studies can inform the rational design of new catalysts with enhanced activity, selectivity, and stability for transformations involving this compound. This could include the development of novel ligands for transition-metal catalysts or the design of organocatalysts for specific transformations.

Rational Design and Synthesis of Derivatives for Targeted Research Applications

The unique substitution pattern of this compound makes it an attractive scaffold for the rational design of molecules with specific biological or material properties. Halogen bonding, in particular, is increasingly recognized as a significant non-covalent interaction in drug design. nih.gov

Medicinal Chemistry: The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. researchgate.net this compound can serve as a starting point for the synthesis of novel inhibitors for various biological targets, such as protein kinases and proteases, where halogen bonding can enhance binding affinity and selectivity. nih.govnih.gov

Agrochemicals: Many successful pesticides and herbicides contain halogenated aromatic moieties. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and environmental profiles.

Materials Science: Polyhalogenated aromatic compounds are precursors to a variety of functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with tailored electronic properties. Derivatives of this compound could be explored for their potential in these applications.

Application AreaPotential Role of this compound Derivatives
Medicinal ChemistryScaffolds for enzyme inhibitors, leveraging halogen bonding
AgrochemicalsDevelopment of new pesticides and herbicides
Materials SciencePrecursors for liquid crystals, OLEDs, and functional polymers

Integration of Advanced Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational chemistry and experimental synthesis is revolutionizing the field of organic chemistry. Future research on this compound will greatly benefit from the integration of these approaches.

Predictive Reaction Modeling: Machine learning algorithms and other computational tools can be trained on existing reaction data to predict the outcomes of new reactions, identify optimal reaction conditions, and suggest novel synthetic routes. chemrxiv.orgnih.gov This can significantly reduce the amount of empirical screening required, saving time and resources. chemrxiv.org

In Silico Design of Functional Molecules: Computational methods can be used to design derivatives of this compound with desired properties, such as high binding affinity to a biological target or specific electronic properties for materials applications. nih.govacs.org These in silico "hits" can then be prioritized for experimental synthesis and testing.

High-Throughput Experimentation: Automated synthesis and screening platforms can be used to rapidly test the predictions of computational models and generate large datasets for further refinement of predictive algorithms. This iterative cycle of prediction and experimentation can accelerate the discovery of new reactions and functional molecules.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dibromo-3-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of halogenated benzoic acids often involves bromination and fluorination steps. For example, bromination of fluorobenzonitrile derivatives using HBr in sulfuric acid can yield high-purity bromo-fluoro intermediates (e.g., 93–99% purity for 5-bromo-2,4-difluorobenzoic acid) . Key factors include:

  • Catalyst selection : Aluminum chloride (AlCl₃) may enhance regioselectivity in halogenation .
  • Solvent choice : Aqueous sulfuric acid improves reaction efficiency and reduces side products .
  • Temperature control : Reflux conditions (e.g., ethanol/water mixtures) are critical for avoiding decomposition .

Q. How do substituent positions (Br, F) affect the physicochemical properties of this compound?

Methodological Answer: Substituent positions significantly alter lipophilicity, acidity, and stability:

  • Fluorine : Electron-withdrawing effects at the 3-position increase acidity (pKa reduction) and enhance metabolic stability .
  • Bromine : Steric effects at the 2- and 4-positions reduce solubility in polar solvents but improve crystallinity for characterization .
  • Comparative analysis : Analogues like 3,5-difluoro-2-hydroxybenzoic acid show similar trends, where fluorine positioning enhances bioactivity .

Q. What analytical techniques are most reliable for characterizing this compound and verifying purity?

Methodological Answer:

  • NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies aromatic proton splitting patterns .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₇H₃Br₂FO₂; ~305.9 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) quantifies purity (>95% threshold for research use) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during bromination of fluorinated benzoic acid precursors?

Methodological Answer: Contradictions arise from competing reaction pathways:

  • Competing mechanisms : Electrophilic bromination may favor para positions, but steric hindrance from fluorine can redirect bromine to meta positions .
  • Case study : In 3,5-difluorobenzoic acid bromination, nitration pre-functionalization directs bromine to the 4-position, achieving >90% regioselectivity .
  • Computational modeling : DFT calculations predict charge distribution and transition states to optimize conditions .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer:

  • pH stability : The compound is stable in mildly acidic conditions (pH 4–6) but degrades in strong bases (pH >10) via hydroxylation .
  • Protective groups : Esterification (e.g., methyl ester) prevents decarboxylation during storage .
  • Temperature control : Storage at –20°C in inert atmospheres (N₂/Ar) minimizes thermal decomposition .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT simulations : Calculate HOMO/LUMO energies to predict Suzuki-Miyaura coupling efficiency with aryl boronic acids .
  • Solvent effects : COSMO-RS models assess solvation free energies in polar aprotic solvents (e.g., DMF, THF) .
  • Case study : Analogues like 4-bromo-3-chloro-2-fluorophenylboronic acid show higher reactivity in Pd-catalyzed couplings .

Q. What biological applications are plausible for this compound, and how can its bioactivity be validated?

Methodological Answer:

  • Enzyme inhibition : Structural similarity to salicylic acid derivatives suggests cyclooxygenase (COX) inhibition potential .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values compared to reference drugs .
  • ADMET profiling : Computational tools (e.g., SwissADME) predict bioavailability and toxicity risks .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for bromo-fluoro benzoic acid derivatives?

Analysis Framework:

FactorHigh-Yield Conditions Low-Yield Conditions
CatalystHBr/H₂SO₄AlCl₃
SolventAqueous H₂SO₄Ethanol/water
Temp.25°CReflux (80°C)
Purity93–99%70–85%

Resolution : Elevated temperatures in AlCl₃-catalyzed reactions may promote side reactions (e.g., debromination), reducing yield. Aqueous sulfuric acid at lower temps minimizes side pathways .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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